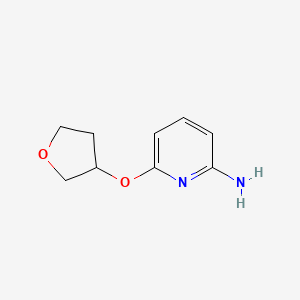
6-(Oxolan-3-yloxy)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Oxolan-3-yloxy)pyridin-2-amine is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.21 g/mol . It is also known by its IUPAC name, 6-(tetrahydro-3-furanyloxy)-3-pyridinylamine . This compound is a pyridine derivative, which means it contains a pyridine ring, a six-membered ring with one nitrogen atom and five carbon atoms. The oxolan-3-yloxy group is attached to the pyridine ring, making it a unique and interesting compound for various scientific research applications.
Méthodes De Préparation
The synthesis of 6-(Oxolan-3-yloxy)pyridin-2-amine involves several steps. One common method is the reaction of 6-chloropyridin-2-amine with oxolane-3-ol in the presence of a base, such as potassium carbonate, under reflux conditions . The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the oxolan-3-yloxy group. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, may be optimized to improve yield and reduce production costs.
Analyse Des Réactions Chimiques
6-(Oxolan-3-yloxy)pyridin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reagents and conditions used in these reactions are:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, or thiols.
Applications De Recherche Scientifique
6-(Oxolan-3-yloxy)pyridin-2-amine has a wide range of scientific research applications in chemistry, biology, medicine, and industry
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is used as a probe to study the structure and function of proteins and nucleic acids.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 6-(Oxolan-3-yloxy)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
6-(Oxolan-3-yloxy)pyridin-2-amine can be compared with other similar compounds, such as 6-(oxolan-2-yl)pyridin-3-amine and 2-(oxolan-3-yloxy)pyridin-3-amine . These compounds share similar structural features but differ in the position of the oxolan group or the pyridine ring. The unique structure of this compound gives it distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C9H12N2O2 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
6-(oxolan-3-yloxy)pyridin-2-amine |
InChI |
InChI=1S/C9H12N2O2/c10-8-2-1-3-9(11-8)13-7-4-5-12-6-7/h1-3,7H,4-6H2,(H2,10,11) |
Clé InChI |
DMOVIESLOVMITJ-UHFFFAOYSA-N |
SMILES canonique |
C1COCC1OC2=CC=CC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


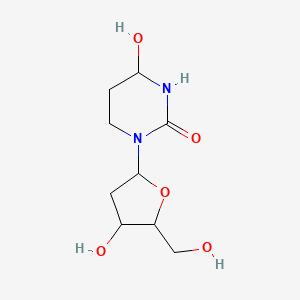
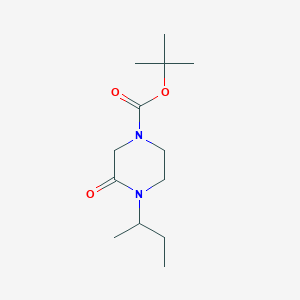
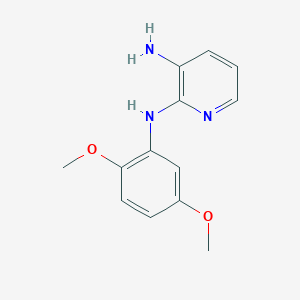
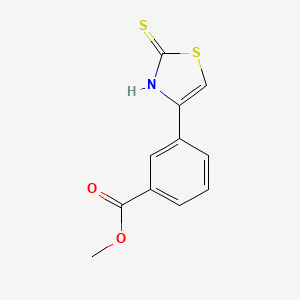
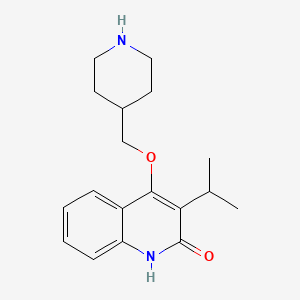
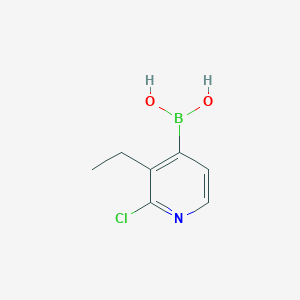

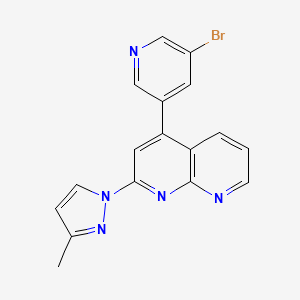
![[4-[[2-(6-Methylpyridin-2-yl)-1,8-naphthyridin-4-yl]amino]pyridin-3-yl]methanol](/img/structure/B13883868.png)
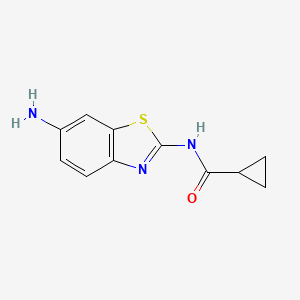
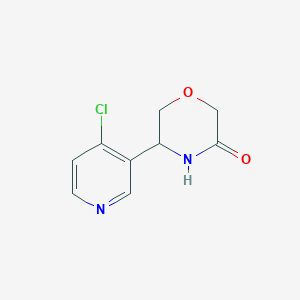
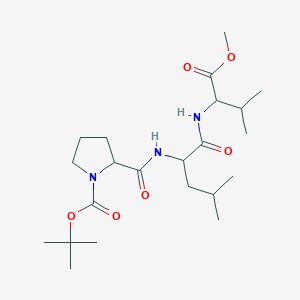
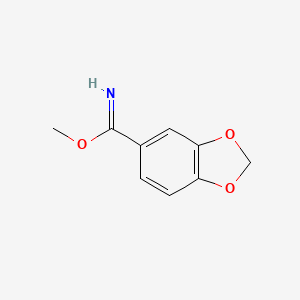
![[2-Amino-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13883900.png)
